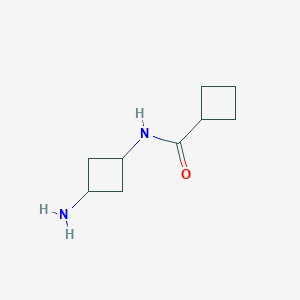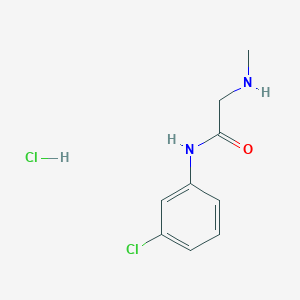
2-(3,4,5-Trifluorophenyl)aniline
Descripción general
Descripción
“2-(3,4,5-Trifluorophenyl)aniline” is a chemical compound with the molecular formula C12H8F3N . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and pharmaceutical chemical production processes .
Synthesis Analysis
The synthesis of “2-(3,4,5-Trifluorophenyl)aniline” involves several steps. One approach involves preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene. This process includes high-pressure reacting on ammonia water at 100-200°C under the existence of cuprous salt, Cu salt, or copper oxide as a catalyst to obtain 3,4,5-trifluorophenylamine .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trifluorophenyl)aniline” consists of 12 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The average mass is 223.194 Da and the monoisotopic mass is 223.060883 Da .
Chemical Reactions Analysis
The chemical reactions involving “2-(3,4,5-Trifluorophenyl)aniline” are complex and can involve multiple steps. For instance, one synthesis route involves a stepwise feeding process according to the inhibition degree .
Physical And Chemical Properties Analysis
“2-(3,4,5-Trifluorophenyl)aniline” has a density of 1.3±0.1 g/cm³, a boiling point of 303.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 134.9±19.2 °C .
Aplicaciones Científicas De Investigación
Electrocatalysis in CO2 Reduction
Research by Talukdar et al. (2020) explored a series of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality for electrocatalysis in carbon dioxide (CO2) reduction. This study highlighted the utility of aniline moieties, like 2-(3,4,5-Trifluorophenyl)aniline, in enhancing the efficiency of CO2 conversion to carbon monoxide (CO) with high Faradaic efficiencies. The study demonstrates a direct application of such compounds in environmental chemistry, particularly in CO2 reduction processes (Talukdar et al., 2020).
Spectroscopic and Quantum Chemical Studies
Arjunan et al. (2011) conducted an extensive study on the vibrational, structural, thermodynamic, and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. This research contributes significantly to the understanding of molecular and electronic structures of these compounds, which are crucial in various scientific fields like material sciences and molecular chemistry (Arjunan et al., 2011).
Electroluminescence Application
Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials, including 2-(3,4,5-Trifluorophenyl)aniline derivatives. These compounds were characterized by their reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and stable amorphous glass formation. Such materials have significant applications in organic electroluminescent (EL) devices, contributing to advancements in display and lighting technologies (Doi et al., 2003).
Development of Advanced Adsorbents
Xu et al. (2021) synthesized an imine-linked covalent organic framework using aniline, which was employed as an advanced adsorbent for chlorophenols in food safety applications. This research demonstrates the potential of 2-(3,4,5-Trifluorophenyl)aniline derivatives in environmental and food safety, specifically in detecting and adsorbing harmful organic pollutants (Xu et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4,5-trifluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKVBVUYPQUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658041 | |
| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trifluorophenyl)aniline | |
CAS RN |
915416-45-4 | |
| Record name | 2-(3,4,5-Trifluorophenyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915416-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluoro-2'-aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915416454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5'-trifluorobiphenyl-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10XDA3W53S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)


![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)




![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)



